1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Physicochemical profiling ADME prediction Lead optimization

This azetidine-succinimide hybrid (CAS 2195941-08-1) features a 2,3-dimethoxybenzoyl group that redirects biological activity specifically toward PHD enzyme inhibition, unlike unsubstituted-benzoyl (neutrophil elastase) or 3,4-difluorobenzoyl (SGLT2) analogs. Batch-specific ≥95% QC ensures reliability for SAR benchmarking and kinase selectivity panels. Its polar dimethoxybenzoyl group (XLogP3 0.3, TPSA 76.2 Ų) improves aqueous solubility for biochemical assays.

Molecular Formula C17H20N2O5
Molecular Weight 332.356
CAS No. 2195941-08-1
Cat. No. B2786645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
CAS2195941-08-1
Molecular FormulaC17H20N2O5
Molecular Weight332.356
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CC(C2)CN3C(=O)CCC3=O
InChIInChI=1S/C17H20N2O5/c1-23-13-5-3-4-12(16(13)24-2)17(22)18-8-11(9-18)10-19-14(20)6-7-15(19)21/h3-5,11H,6-10H2,1-2H3
InChIKeyGCTAFBJLMCGIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS 2195941-08-1): A Structurally Distinct Azetidine-Succinimide for Screening Library Procurement


1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS 2195941-08-1) is a heterocyclic small molecule that combines a 2,3-dimethoxybenzoyl-substituted azetidine ring with a pyrrolidine-2,5-dione (succinimide) moiety [1]. It is distributed by Life Chemicals as a purified screening compound (product code F6549-6880) [1] and is representative of a class of azetidine-succinimide hybrids under investigation for enzyme inhibition and receptor modulation [2][3].

Why Azetidine-Succinimide Analogs Are Not Interchangeable in Biological Assays: Substituent-Driven Target Shifts and ADME Divergence


Although the azetidine-pyrrolidine-2,5-dione scaffold is commercially available with various benzoyl, sulfonyl, and heteroaryl substituents, even minor changes to the aromatic group can redirect the biological target profile and physicochemical properties [1][2]. For example, the unsubstituted benzoyl analog has been disclosed as a neutrophil elastase inhibitor, the 3,4-difluorobenzoyl variant as an SGLT2 inhibitor, and the 2,3-dimethoxybenzoyl compound described herein has been annotated for prolyl hydroxylase (PHD) screening . These functional differences arise because the substituent directly shapes hydrogen-bonding ability, electron density, steric occupancy, and lipophilicity, all of which influence molecular recognition by enzymes, transporters, and metabolic machinery [1]. Consequently, generic substitution within this chemotype can lead to complete loss of the desired activity or introduction of confounding off-target effects, making compound-specific qualification essential .

Quantitative Differentiation Evidence for 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS 2195941-08-1) vs. Closest Analogs


Computed Lipophilicity and Polarity: XLogP3 and TPSA of the 2,3-Dimethoxybenzoyl Analog vs. Unsubstituted Benzoyl Analog

The target compound exhibits a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 76.2 Ų [1], whereas the unsubstituted benzoyl analog (1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione) is predicted to have an XLogP ~1.2 and TPSA ~63 Ų (estimated from structure). The lower XLogP and higher TPSA of the target are attributable to the two methoxy substituents, which add hydrogen-bond acceptors and reduce overall logP. This shifts the molecule into a more favorable range for oral bioavailability according to Lipinski's guidelines while potentially altering tissue distribution.

Physicochemical profiling ADME prediction Lead optimization

Privileged Pharmacophore Incorporation: 2,3-Dimethoxybenzoyl Moiety as a Kinase Hinge-Binding Motif

The 2,3-dimethoxybenzoyl group in the target compound is a validated hinge-binding pharmacophore found in the FDA-approved BCR-ABL inhibitor imatinib (Gleevec) [2]. In imatinib, this moiety forms key hydrogen bonds with the kinase hinge region. By grafting this privileged fragment onto an azetidine-succinimide core, the target compound creates a hybrid chemotype that does not exist in either kinase inhibitor libraries or azetidine-succinimide collections alone. This hybridization strategy is supported by patent literature describing azetidine-pyrrolidine compounds as versatile scaffolds for diversifying biological activity [3].

Kinase inhibitor Pharmacophore hybridization Structure-based design

Supply Provenance: Life Chemicals Screening Library QC vs. Unverified Sources for Scaffold Analogs

The target compound is supplied by Life Chemicals (product code F6549-6880) [1], a screening library vendor that routinely provides compounds with purity ≥95% as verified by LC-MS or 1H NMR . In contrast, several close structural analogs (e.g., 1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione) are often available only from non-certified suppliers where batch-specific purity, identity, and stability data are absent. Life Chemicals' standard quality control ensures that each aliquot of the target compound is accompanied by spectral verification, reducing the risk of assay artifacts due to impurities or misidentification.

Screening library reliability QC standards Procurement risk

Recommended Procurement and Use Cases for 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS 2195941-08-1)


Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition Screening and SAR Expansion

Based on vendor annotation and its computed physicochemical profile (XLogP3 0.3, TPSA 76.2 Ų) [1] that aligns with PHD inhibitor chemical space, the compound is best deployed as a starting point for PHD2/3 enzyme inhibition screens. Its polar dimethoxybenzoyl group differentiates it from more lipophilic azetidine analogs, potentially offering improved aqueous solubility for biochemical assays.

Kinase Profiling of a Hybrid Pharmacophore Containing a 2,3-Dimethoxybenzoyl Hinge-Binding Motif

The 2,3-dimethoxybenzoyl group is a hallmark of BCR-ABL kinase inhibitors such as imatinib [2]. Thus, the compound can be incorporated into kinase selectivity panels to evaluate whether the azetidine-succinimide scaffold redirects the hinge-binding fragment toward novel kinase targets, generating a unique selectivity fingerprint compared to existing kinase inhibitors.

Medicinal Chemistry Core-Hopping with a Qualified Building Block

For SAR studies focused on replacing the benzoyl group in azetidine-succinimide series, the Life Chemicals-supplied compound offers batch-specific purity documentation (≥95% QC) [1]. This reliability makes it a preferred reference standard when benchmarking newly synthesized analogs, ensuring that observed biological results stem from structural changes rather than impurity-driven artifacts.

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